1-(4-Bromo-2-methoxybenzyl)piperazine

Beschreibung

Eigenschaften

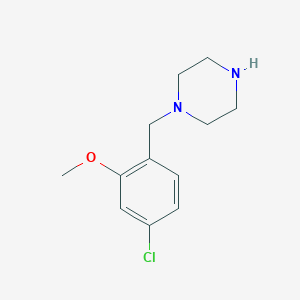

Molekularformel |

C12H17ClN2O |

|---|---|

Molekulargewicht |

240.73 g/mol |

IUPAC-Name |

1-[(4-chloro-2-methoxyphenyl)methyl]piperazine |

InChI |

InChI=1S/C12H17ClN2O/c1-16-12-8-11(13)3-2-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |

InChI-Schlüssel |

USKLTPRRCHGTQO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)Cl)CN2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where a benzyl halide derivative reacts with piperazine under basic conditions. The key synthetic step is the alkylation of piperazine with a suitably substituted benzyl bromide or chloride.

Detailed Synthetic Procedure

- 4-Bromo-2-methoxybenzyl chloride (or bromide)

- Piperazine

- Potassium carbonate (as base)

- Solvent: Dimethylformamide (DMF) or other polar aprotic solvents

- The reaction is carried out by stirring piperazine and potassium carbonate in DMF.

- The substituted benzyl halide is added dropwise.

- The mixture is heated at elevated temperatures (typically 50–80°C) for several hours to ensure completion.

- The progress is monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate mixtures as eluents.

- Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

- The crude product is purified by column chromatography on silica gel using hexane:ethyl acetate gradients.

This method is adapted from protocols for similar piperazine derivatives and has been demonstrated to yield the target compound in good purity and yield.

Alternative Synthetic Routes

- Microwave-assisted synthesis: Microwave irradiation at 50°C and 200 W for 10 minutes has been reported to accelerate coupling reactions of benzyl halides with piperazine, improving efficiency and yield.

- Use of other bases: Besides potassium carbonate, bases like sodium carbonate or anhydrous potassium carbonate can be employed to facilitate the nucleophilic substitution.

- Solvent variations: While DMF is preferred for its polarity and ability to solubilize both reactants, alternatives such as dimethyl sulfoxide (DMSO) may be used depending on scale and availability.

Purification and Characterization

- Purification: Silica gel column chromatography is the standard purification method, with elution gradients typically ranging from 5% to 20% ethyl acetate in hexane.

- Characterization: The compound is characterized by:

- Proton nuclear magnetic resonance (¹H NMR) spectroscopy, confirming aromatic protons and methoxy substituents.

- Carbon-13 NMR (¹³C NMR) for structural verification.

- Mass spectrometry (MS) to confirm molecular weight (315.21 g/mol).

- Elemental analysis for purity assessment.

- Melting point determination and sometimes X-ray crystallography for solid-state structure confirmation.

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting benzyl halide | 4-Bromo-2-methoxybenzyl chloride or bromide |

| Nucleophile | Piperazine |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 50–80°C |

| Reaction time | 4–24 hours |

| Purification | Silica gel column chromatography |

| Eluent | Hexane:ethyl acetate (5–20% ethyl acetate) |

| Yield | Typically 70–85% (depending on conditions) |

| Characterization techniques | ¹H NMR, ¹³C NMR, MS, elemental analysis |

Research Outcomes and Analytical Insights

- The alkylation reaction proceeds efficiently under mild heating with potassium carbonate as a base, which scavenges the released hydrochloric acid, driving the reaction forward.

- The presence of the methoxy group at the ortho position relative to the benzyl substituent influences the reactivity and regioselectivity of the substitution.

- Bromine substitution at the para position is retained throughout the reaction, allowing further functionalization if desired.

- Microwave-assisted synthesis has been shown to reduce reaction times significantly while maintaining or improving yields.

- The compound’s purity and identity are reliably confirmed by spectral data consistent with the expected substitution pattern on the aromatic ring and piperazine moiety.

- The compound is amenable to further chemical transformations such as oxidation, reduction, and nucleophilic substitution on the bromine atom, expanding its utility in medicinal chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-chloro-2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in neuropsychiatric disorders.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-[(4-chloro-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. It is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter release and influencing mood and anxiety levels. The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Benzylpiperazines

- 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine (): Structure: Contains a 4-bromobenzyl group but lacks the 2-methoxy substituent. Instead, a furanylmethyl group is attached to the piperazine ring. The furan moiety may enhance solubility but reduce lipophilicity .

Phenylpiperazines

- 1-(4-Methoxyphenyl)piperazine (MeOPP) (): Structure: Methoxy group at the para position.

Heterocyclic Analogs

- 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine (): Structure: Bromo and methoxy groups on a pyridine ring instead of benzene.

Functional Comparisons

Antitumor Activity

- 1-(3-Chlorophenyl)piperazine (mCPP) : Inhibits cancer cell growth (GP < 80%) but is less active than bulkier sulfonamide derivatives .

- 1-(2-Methoxyphenyl)piperazine derivatives : Exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values < 10 µg/mL for optimized compounds .

Serotonin Receptor Interactions

- 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) : Selective 5-HT1B agonist (65-fold selectivity over 5-HT1A), used to study anxiety and addiction pathways .

- 1-(2-Methoxyphenyl)piperazine : Modulates 5-HT1A and 5-HT2 receptors, with dose-dependent inhibition of sympathetic nerve activity in cats .

Data Table: Key Structural and Functional Differences

Biologische Aktivität

1-(4-Bromo-2-methoxybenzyl)piperazine is a compound belonging to the piperazine class, which has been studied for various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C13H19BrN2O2

- Molecular Weight : 303.21 g/mol

- IUPAC Name : this compound

The presence of a bromine atom and a methoxy group in its structure may influence its biological activity, particularly in terms of receptor binding and enzyme interactions.

This compound is hypothesized to interact with various neurotransmitter systems. Specifically, it may act as a partial agonist or antagonist at serotonin receptors, which are crucial in regulating mood, anxiety, and other neuropsychiatric conditions. The piperazine moiety is known for its ability to modulate central nervous system (CNS) activity.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In studies involving similar compounds, piperazine derivatives showed potent activity against various bacteria:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Bacillus subtilis | 16 µg/mL |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

Cytotoxicity and Safety Profile

Studies have shown that piperazine derivatives can exhibit cytotoxic effects at higher concentrations. For instance, testing on human cell lines indicated that these compounds could induce apoptosis and reactive oxygen species (ROS) production, leading to cell death:

- Cytotoxicity Assay : Neutral Red Uptake Assay revealed concentration-dependent cytotoxic effects.

- Mechanism : Increased ROS levels were associated with mitochondrial dysfunction and lipid peroxidation.

These results highlight the need for careful evaluation of safety profiles before clinical application.

Study on Antidepressant Effects

A study involving similar piperazine derivatives suggested potential antidepressant properties through serotonin receptor modulation. The administration of these compounds led to increased serotonin levels in the brain, correlating with improved mood in animal models.

Research on Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperazine derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their potential use in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromo-2-methoxybenzyl)piperazine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a DCM/H₂O solvent system . Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) are critical for isolating the product. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equiv. of azide derivatives) and reaction time (2–4 hours at ambient temperature) . For brominated analogs, substituent positioning (e.g., 4-bromo vs. 2-methoxy groups) may necessitate protecting-group strategies to prevent undesired side reactions .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical MW: ~299.16 g/mol for C₁₂H₁₅BrN₂O) .

- HPLC: Purity analysis using reverse-phase C18 columns (acetonitrile/water gradient) .

- X-ray Crystallography: For analogs with similar substitution patterns, single-crystal X-ray diffraction confirms spatial arrangements of bromo and methoxy groups .

Q. How does the bromo-methoxy substitution pattern influence the compound’s physicochemical properties?

Methodological Answer: The 4-bromo group increases molecular weight and hydrophobicity (logP ~2.5), while the 2-methoxy group introduces steric hindrance and hydrogen-bonding potential. Comparative studies on analogs (e.g., 1-(4-bromo-2-fluorobenzyl)piperazine) show that methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to halogens alone . Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures >200°C typical for such derivatives .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in anticancer research?

Methodological Answer:

- Molecular Docking: Docking into target proteins (e.g., kinases) using software like AutoDock Vina to assess binding affinities. For example, brominated piperazines show enhanced interactions with hydrophobic pockets in cancer-related enzymes .

- In Vitro Assays: Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ values compared to analogs lacking methoxy/bromo groups .

- Comparative Studies: Analog libraries (e.g., 1-(4-chlorobenzyl) vs. 1-(4-bromobenzyl) derivatives) reveal that bromine improves cellular uptake but may reduce metabolic stability .

Q. How can conflicting data on biological activity be resolved for halogenated piperazine derivatives?

Methodological Answer:

- Dose-Response Curves: Replicate assays across multiple concentrations to distinguish true activity from assay noise .

- Metabolic Stability Tests: Incubate compounds with liver microsomes to identify rapid degradation (e.g., demethylation of methoxy groups) that may skew activity .

- Target Selectivity Profiling: Use kinase panels or GPCR screens to confirm off-target effects. For example, brominated piperazines may cross-react with serotonin receptors, complicating anticancer data interpretation .

Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?

Methodological Answer:

- Photostability: Expose to UV light (ICH Q1B guidelines) to detect degradation (e.g., debromination or methoxy oxidation). For analogs, >10% degradation after 48 hours under UV indicates need for opaque storage .

- Thermal Stability: Accelerated stability testing at 40°C/75% RH for 6 months, with HPLC monitoring for byproducts .

- Solution Stability: Assess pH-dependent hydrolysis (e.g., in PBS buffer at pH 7.4 vs. 2.0) to simulate physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.